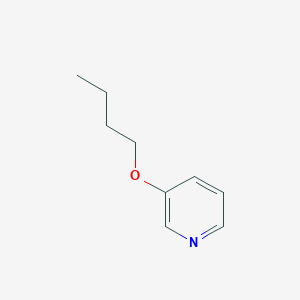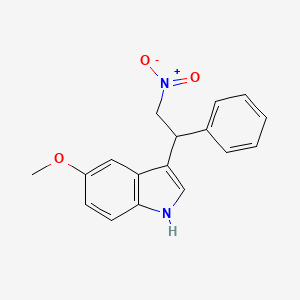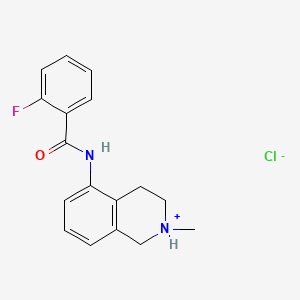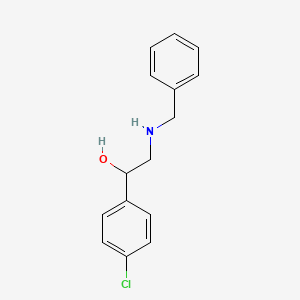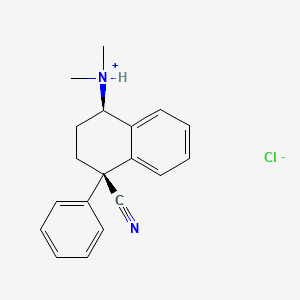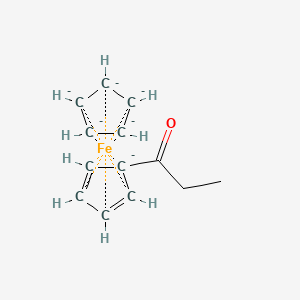
1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionylferrocene: is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3) . It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propionylferrocene can be synthesized through the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(C5H5)2Fe+CH3CH2COCl→(C5H5)(C5H4)Fe(COCH2CH3)+HCl
Industrial Production Methods: While specific industrial production methods for propionylferrocene are not extensively documented, the synthesis generally involves similar principles as laboratory-scale preparation. The process would likely be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Propionylferrocene undergoes various types of chemical reactions, including:
Oxidation: Propionylferrocene can be oxidized to form the corresponding ferricenium ion.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The propionyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products:
Oxidation: Ferricenium ion derivatives.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used
Applications De Recherche Scientifique
Propionylferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Studies have explored its potential as a bioactive molecule with applications in drug development.
Medicine: Propionylferrocene derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: It is used in the development of materials with unique electronic and magnetic properties, such as sensors and catalysts .
Mécanisme D'action
The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it useful in applications that require electron transfer processes. In biological systems, the redox properties of propionylferrocene can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. This property is particularly useful in the development of anticancer drugs, where the generation of reactive oxygen species can lead to the selective killing of cancer cells .
Comparaison Avec Des Composés Similaires
Acetylferrocene: Similar to propionylferrocene but with an acetyl group instead of a propionyl group.
Ferrocenylmethanol: Contains a hydroxymethyl group attached to the ferrocene core.
Ferrocenecarboxaldehyde: Contains a formyl group attached to the ferrocene core.
Uniqueness: Propionylferrocene is unique due to the presence of the propionyl group, which imparts distinct electronic and steric properties compared to other ferrocene derivatives. This uniqueness makes it valuable in specific catalytic and synthetic applications where different reactivity and selectivity are required .
Propriétés
Formule moléculaire |
C13H14FeO-6 |
|---|---|
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
1-cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron |
InChI |
InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q-1;-5; |
Clé InChI |
TYSBPDDRFBNBFV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


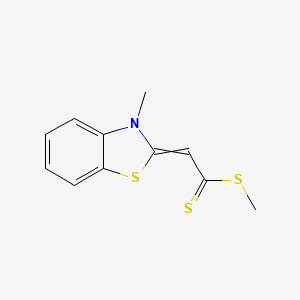


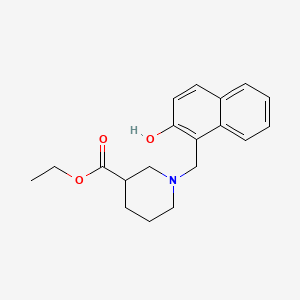
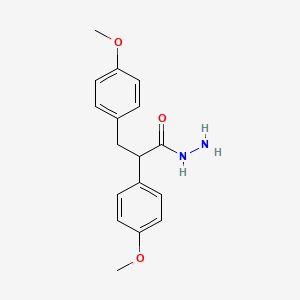
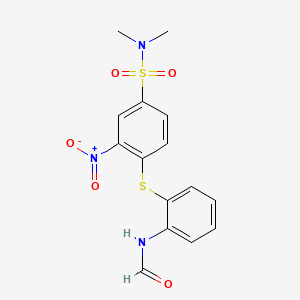
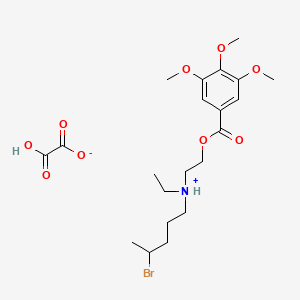
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
